molecular formula C7H5F2NO2 B1403633 1,2-Difluoro-4-methyl-3-nitrobenzene CAS No. 1422193-81-4

1,2-Difluoro-4-methyl-3-nitrobenzene

Cat. No. B1403633
M. Wt: 173.12 g/mol
InChI Key: GFANTEIXQHMGKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Difluoro-4-methyl-3-nitrobenzene (DFMNB) is a synthetic compound that belongs to the family of nitroaromatic compounds. It is also known as 2,4-Difluoro-5-nitrotoluene1. DFMNB has been widely used in different fields of research and industry due to its unique physical and chemical properties1.



Synthesis Analysis

DFMNB can be synthesized through several methods. The most common method is the nitration of 3-methyl-4-fluoronitrobenzene using concentrated nitric acid and sulfuric acid1. The product is then purified through recrystallization using a solvent such as ethanol or acetone1.



Molecular Structure Analysis

The molecular formula of DFMNB is C7H5F2NO21. The structure of DFMNB can be analyzed through several techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry1.



Chemical Reactions Analysis

Several analytical methods can be used to detect and quantify DFMNB in different matrices. Gas chromatography (GC) coupled with mass spectrometry (MS) is one of the most common methods used1. Other methods include liquid chromatography (LC) coupled with different detectors such as UV, fluorescence, and electrochemical detectors1.



Physical And Chemical Properties Analysis

DFMNB is a solid crystalline compound with a molecular weight of 199.12 g/mol1. It has a density of 1.41 g/cm³ and a melting point of 54°C1. DFMNB is soluble in organic solvents such as chloroform, benzene, and dichloromethane, but insoluble in water1. It has a characteristic yellow color with a faint odor1.


Scientific Research Applications

Future Directions

The future directions of DFMNB research are not explicitly mentioned in the retrieved papers. However, given its unique properties and potential applications, it is likely that further research will focus on optimizing its synthesis, exploring its potential uses, and mitigating its environmental and health impacts.


Please note that this information is based on the available resources and may not cover all aspects of 1,2-Difluoro-4-methyl-3-nitrobenzene. For more detailed information, please refer to the original papers and resources1.


properties

IUPAC Name

1,2-difluoro-4-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c1-4-2-3-5(8)6(9)7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFANTEIXQHMGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Difluoro-4-methyl-3-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Difluoro-4-methyl-3-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1,2-Difluoro-4-methyl-3-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1,2-Difluoro-4-methyl-3-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1,2-Difluoro-4-methyl-3-nitrobenzene
Reactant of Route 5
1,2-Difluoro-4-methyl-3-nitrobenzene
Reactant of Route 6
1,2-Difluoro-4-methyl-3-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.